molecular formula C44H48Sn3 B14320335 CID 78060846

CID 78060846

Katalognummer: B14320335
Molekulargewicht: 933.0 g/mol
InChI-Schlüssel: CWHSCGAZEBWIHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78060846 is a chemical compound with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060846 involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure high yield and purity. The synthetic routes typically involve the formation of intermediate compounds, which are then converted into the final product through a series of chemical reactions.

Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions are optimized for maximum efficiency. The process involves the use of high-pressure and high-temperature conditions, along with the use of advanced purification techniques to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78060846 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups in the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Wissenschaftliche Forschungsanwendungen

CID 78060846 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic properties. In industry, it is used in the production of various chemical products.

Wirkmechanismus

The mechanism of action of CID 78060846 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78060846 include other chemically related compounds with similar functional groups and reactivity. These compounds may share some properties with this compound but differ in their specific applications and effects.

Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity set it apart from other similar compounds, making it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C44H48Sn3

Molekulargewicht

933.0 g/mol

InChI

InChI=1S/6C6H5.2C4H9.3Sn/c6*1-2-4-6-5-3-1;2*1-4(2)3;;;/h6*1-5H;2*1-3H3;;;

InChI-Schlüssel

CWHSCGAZEBWIHU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Sn]C(C)(C)C.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.